molecular formula C23H19ClN2O B11340428 2-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide

2-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide

Cat. No.: B11340428
M. Wt: 374.9 g/mol
InChI Key: YEHGHCXFJMVDTB-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide is a complex organic compound that features an indole moiety, a phenylethyl group, and a benzamide structure. The indole nucleus is a significant heterocyclic system found in many natural products and synthetic drugs, known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of indole with a suitable halogenated benzamide under controlled conditions. For instance, the Claisen–Schmidt condensation reaction can be employed, using 1,4-dioxane as a solvent and potassium hydroxide as a base at room temperature . This reaction yields the desired indole-based product with good efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2-carboxylic acid derivatives, while reduction can produce indole-2-ethylamines .

Scientific Research Applications

2-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis . The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the chloro group and the indole moiety provides distinct electronic and steric properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H19ClN2O

Molecular Weight

374.9 g/mol

IUPAC Name

2-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide

InChI

InChI=1S/C23H19ClN2O/c24-21-12-6-4-11-18(21)23(27)26-14-19(16-8-2-1-3-9-16)20-15-25-22-13-7-5-10-17(20)22/h1-13,15,19,25H,14H2,(H,26,27)

InChI Key

YEHGHCXFJMVDTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Cl)C3=CNC4=CC=CC=C43

Origin of Product

United States

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